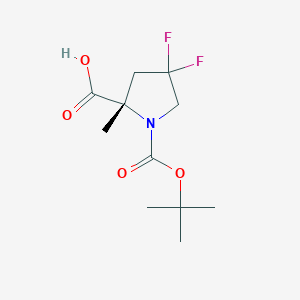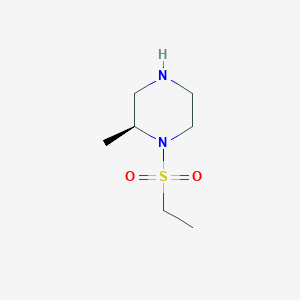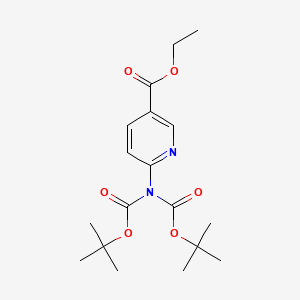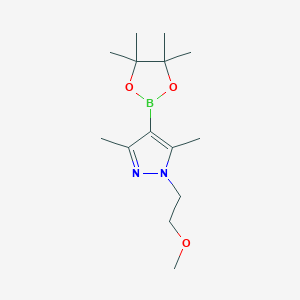
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, or Boc-Dfmp, is an important molecule in the field of organic chemistry. It is a fluorinated derivative of the naturally occurring amino acid pyrrolidine-2-carboxylic acid and is used in many different applications. Boc-Dfmp has been used for its ability to promote the synthesis of a variety of compounds, including peptides, nucleosides, and carbohydrates. It has also been used in the development of drugs and drug delivery systems.
Scientific Research Applications
Stereoselective Preparation and Structural Analysis
The preparation and stereochemical analysis of fluoro-β-amino acid residues, including derivatives of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, have been detailed. These compounds have been incorporated into pyrimidinones and cyclic β-tri- and β-tetrapeptides with rigid skeletons, enabling the acquisition of reliable structural data (Yoshinari et al., 2011).
Enantiopure Pyrrolizidinone Amino Acid Synthesis
Enantiopure derivatives of the compound have been synthesized and analyzed for their potential as conformationally rigid dipeptide surrogates, aiding in the exploration of conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).
Synthesis of γ-Branched Amino Acids
The compound has been utilized in the stereocontrolled synthesis of γ-branched amino acids, demonstrating its potential in the synthesis of complex molecular structures (D'aniello et al., 1996).
Catalysis in Peptide Synthesis
Its derivatives have been applied in catalysis for dehydrative amidation between carboxylic acids and amines, a process critical for α-dipeptide synthesis (Wang et al., 2018).
Large-Scale Carboxylation
A large-scale carboxylation process using derivatives of this compound has been reported, demonstrating its applicability in medicinal chemistry research programs (Kestemont et al., 2021).
Synthesis and Application in Medicinal Chemistry
The compound has been used in the synthesis of peptides with distinct conformational preferences, showing potential for sensitive detection in medicinal chemistry through 19F NMR (Tressler & Zondlo, 2014).
properties
IUPAC Name |
(2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNJDSEXLKVLH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)




![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)


![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)

![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

